![molecular formula C15H17FN4O2S B2901698 1-(2-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034239-28-4](/img/structure/B2901698.png)

1-(2-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

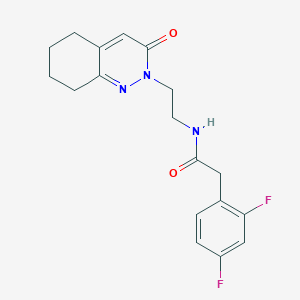

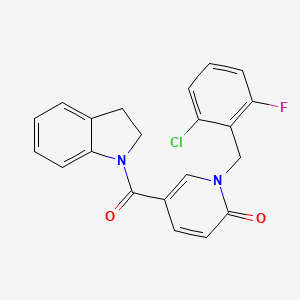

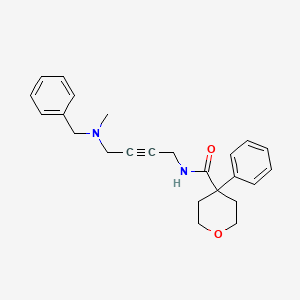

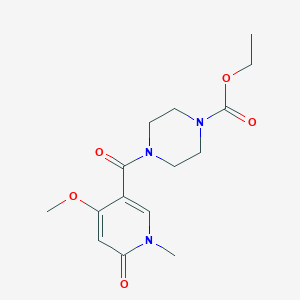

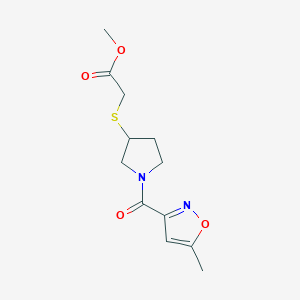

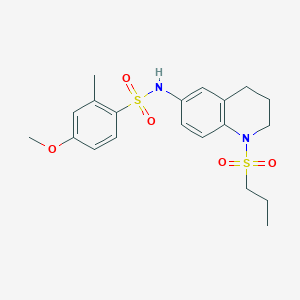

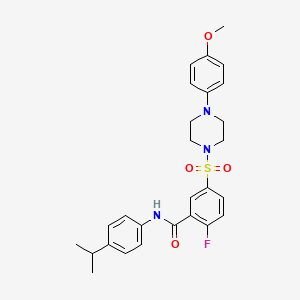

The compound “1-(2-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide” is a complex organic molecule. It contains an imidazo[1,2-b]pyrazole core, which is a type of heterocyclic compound . These types of compounds are often used in medicinal chemistry due to their wide range of applications .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, a similar class of compounds, have been functionalized through various methods including transition metal catalysis, metal-free oxidation, and photocatalysis . These might be applicable to your compound as well.Scientific Research Applications

a. Neurotensin Receptor Modulation: The compound’s structure suggests it could interact with neurotensin receptors. Investigating its binding affinity and selectivity for specific receptor subtypes may lead to the development of novel neurotensin receptor modulators .

b. Anticancer Agents: Imidazo[1,2-a]pyrimidines exhibit antiproliferative activity against cancer cells. Researchers can explore modifications to enhance their potency, selectivity, and pharmacokinetic properties. Targeting specific kinases or other cellular pathways may yield promising anticancer agents.

a. Multicomponent Reactions: Imidazo[1,2-a]pyrimidines can be synthesized via multicomponent reactions, allowing efficient access to diverse derivatives. Researchers can explore different reaction partners to create structurally varied compounds.

b. Carbon–Nitrogen Bond Formation: Functionalizing the compound at its nitrogen atom can lead to various derivatives. Researchers can use amines, amides, or other nitrogen-containing reagents to introduce substituents.

c. Intramolecular Cyclizations: Intramolecular cyclizations enable the formation of the imidazo[1,2-a]pyrimidine ring system. Researchers can design strategies to achieve this cyclization efficiently.

d. Chiral Compounds Synthesis: Exploring enantioselective methods for asymmetric synthesis can yield chiral imidazo[1,2-a]pyrimidines. These chiral compounds may find applications in drug discovery.

Other Applications

Beyond medicinal chemistry and synthetic routes, researchers can investigate the compound’s potential in other fields:

a. Materials Science: Imidazo[1,2-a]pyrimidines may serve as building blocks for functional materials, such as organic semiconductors or luminescent molecules.

b. Agrochemicals: Exploring the compound’s pesticidal or herbicidal properties could lead to novel agrochemicals.

Mechanism of Action

Target of Action

It is known that imidazo[1,2-a]pyridines, a class of heterocyclic scaffolds to which this compound belongs, have wide applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various radical reactions for their direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Result of Action

It is known that imidazo[1,2-a]pyridines have wide applications in medicinal chemistry , suggesting that they may have diverse effects at the molecular and cellular levels.

Action Environment

It is known that the synthesis and functionalization of imidazo[1,2-a]pyridines can involve various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis , which could potentially be influenced by environmental conditions.

properties

IUPAC Name |

1-(2-fluorophenyl)-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2S/c1-12-10-15-19(8-9-20(15)18-12)7-6-17-23(21,22)11-13-4-2-3-5-14(13)16/h2-5,8-10,17H,6-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLXRTKHIZMAPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN(C2=C1)CCNS(=O)(=O)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2901616.png)

![methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2901617.png)

![N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2901619.png)

![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2901627.png)

![5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2901634.png)

![3-[(4-chlorophenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2901635.png)

![3-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2901638.png)